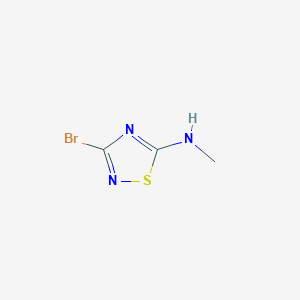![molecular formula C20H22N6O4S B2932748 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941896-95-3](/img/structure/B2932748.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound with a complex structure, known for its multifaceted applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, which contribute to its diverse reactivity and utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. The initial step often includes the construction of the pyrazolopyrimidine core, followed by the introduction of the morpholino and methylthio groups. Subsequent steps involve the addition of the benzo[d][1,3]dioxole moiety and the formation of the carboxamide group.
Reaction conditions may vary depending on the desired yield and purity, but common conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon. The reactions are typically carried out under inert atmosphere conditions, such as a nitrogen or argon environment, to prevent oxidation and other unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors and continuous flow processes to enhance reaction rates and product yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product meets industry standards for purity and quality.
化学反応の分析
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The dioxole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: : Alkoxides or amines for substitution reactions.
Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of protective groups to prevent unwanted side reactions.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example:
Oxidation of the methylthio group yields sulfoxide or sulfone derivatives.
Reduction of the carboxamide group results in the formation of primary amine derivatives.
Substitution reactions involving the dioxole ring produce various substituted benzo[d][1,3]dioxole derivatives.
科学的研究の応用
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has diverse applications in scientific research, including:
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties contribute to the development of innovative products and technologies.
作用機序
The mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets and Pathways
The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. For instance, it could modulate signaling pathways related to cell growth and survival, making it relevant in cancer research. Additionally, it may interact with receptors involved in inflammation, providing potential therapeutic benefits in inflammatory diseases.
類似化合物との比較
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other similar compounds, such as:
N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound shares a similar core structure but has a piperidino group instead of a morpholino group, which may result in different bioactivity and reactivity.
N-(2-(6-(methylthio)-4-dimethylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: : This compound features a dimethylamino group, offering unique properties compared to the morpholino analog.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
There you have it—a deep dive into the fascinating world of this compound!
特性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-31-20-23-17(25-6-8-28-9-7-25)14-11-22-26(18(14)24-20)5-4-21-19(27)13-2-3-15-16(10-13)30-12-29-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQGPRSXBJGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932669.png)


![4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2932679.png)

![2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B2932681.png)
![5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2932682.png)



![(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2932686.png)

